molecular formula C7H11N3O2S B12566129 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

Cat. No.: B12566129
M. Wt: 201.25 g/mol
InChI Key: ZNYRCLDRIRZJIR-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
  • N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C7H11N3O2S/c1-3-6-9-10-7(13-6)8-5(11)4-12-2/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

ZNYRCLDRIRZJIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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